molecular formula C14H11BF3NO3 B2650742 2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid CAS No. 2304635-75-2

2-[3-(Trifluoromethyl)benzamido]phenylboronic Acid

Cat. No.: B2650742
CAS No.: 2304635-75-2
M. Wt: 309.05
InChI Key: UEKLJVKFHIDUJV-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)benzamido]phenylboronic acid (CAS: 2304635-75-2) is a boronic acid derivative featuring a benzamido group substituted with a trifluoromethyl (CF₃) group at the meta position of the phenyl ring. Its molecular formula is C₁₄H₁₀BF₃NO₃, and it is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions and catalytic applications. The compound’s unique structure combines the electron-withdrawing CF₃ group with an amide linkage, which may influence its reactivity, solubility, and steric profile compared to simpler phenylboronic acids .

Properties

IUPAC Name

[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BF3NO3/c16-14(17,18)10-5-3-4-9(8-10)13(20)19-12-7-2-1-6-11(12)15(21)22/h1-8,21-22H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKLJVKFHIDUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the following steps:

    Formation of the Amide Bond: The initial step involves the reaction of 3-(trifluoromethyl)benzoic acid with an appropriate amine to form the corresponding amide.

    Borylation: The amide is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. This step introduces the boronic acid functionality to the phenyl ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of phenols.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid and related compounds:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Features
2-[3-(Trifluoromethyl)benzamido]phenylboronic acid 2304635-75-2 C₁₄H₁₀BF₃NO₃ Benzamido group with meta-CF₃ Amide linkage introduces H-bonding; electron-withdrawing CF₃ enhances electrophilicity
2-Fluoro-4-(trifluoromethyl)phenylboronic acid 503309-11-3 C₇H₅BF₄O₂ Fluorine at ortho, CF₃ at para Stronger electron-withdrawing effects; higher reactivity in Suzuki couplings
3-(2,2,2-Trifluoroacetamido)phenylboronic acid 88978-20-5 C₈H₇BF₃NO₃ Trifluoroacetamido group at meta Acetamido group lacks aromaticity; reduced steric bulk compared to benzamido
2-(Methylsulfonyl)phenylboronic acid N/A C₇H₇BO₃S Methylsulfonyl group at ortho Sulfonyl group provides strong electron-withdrawal; used in coupling reactions
5-(Trifluoromethyl)benzyl-1,3-diboronic acid 2096330-25-3 C₁₄H₁₆B₂F₃O₄ Diboronic acid with CF₃ at meta Dual boronic acid sites enable bifunctional reactivity

Commercial Availability and Purity

  • 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid : Discontinued (CymitQuimica, 2025) with 95% purity .
  • 2-Fluoro-5-(trifluoromethyl)phenylboronic acid : Available at >97% purity (Kanto Reagents, 2022), priced at ¥5,300/g .
  • 3-(Trifluoroacetamido)phenylboronic acid : Available (CAS 88978-20-5) with defined SMILES and hydrogen-bonding capacity .

Research Findings and Mechanistic Insights

Electronic Effects on Reactivity

  • The CF₃ group in the target compound enhances electrophilicity of the boronic acid, facilitating transmetalation in Suzuki reactions. However, the benzamido group’s electron-withdrawing nature may reduce nucleophilicity compared to fluorine-substituted analogs .
  • In catalytic amide formation, ortho-substituted halogens (e.g., in 2-Fluoro derivatives) are superior due to their ability to stabilize intermediates via Lewis acid-base interactions. The benzamido group lacks this advantage .

Steric and Solubility Considerations

  • Hydrogen bonding from the amide group may improve solubility in polar solvents, a property absent in non-amide analogs .

Biological Activity

2-[3-(Trifluoromethyl)benzamido]phenylboronic acid is an organoboron compound notable for its diverse applications in organic synthesis and potential biological activities. The unique structural features of this compound, including the trifluoromethyl and amide groups, enhance its reactivity and specificity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid consists of a phenyl ring with a boronic acid functional group, an amide group, and a trifluoromethyl substituent. This configuration contributes to its chemical reactivity and biological activity.

Synthesis

The synthesis of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been documented, emphasizing the role of boronic acids as intermediates in organic synthesis.

Antimicrobial Activity

Research indicates that compounds similar to 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid exhibit significant antimicrobial properties. For instance, studies have shown moderate antifungal and antibacterial activity against pathogens such as Candida albicans, Aspergillus niger, and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds suggest their potential as effective antimicrobial agents.

Pathogen MIC (µg/mL) Activity
Candida albicans>100Moderate antifungal
Aspergillus niger<100Moderate antifungal
Escherichia coli<50Moderate antibacterial
Bacillus cereus<10Strong antibacterial

The mechanism by which 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid exerts its biological effects is thought to involve interaction with specific molecular targets within microbial cells. This compound may inhibit bacterial enzymes or disrupt cell membrane integrity, thereby limiting microbial growth .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various boronic acids, including derivatives of 2-[3-(Trifluoromethyl)benzamido]phenylboronic acid, demonstrated their effectiveness against biofilm-forming pathogens like Pseudomonas aeruginosa. The results indicated significant inhibition of biofilm formation at concentrations ranging from 0.390 to 25 µM .
  • Comparative Analysis : In a comparative study with other antimicrobial agents, it was found that the boronic acid derivatives exhibited better activity than traditional antibiotics against certain strains of bacteria, suggesting their potential as novel therapeutic agents .

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